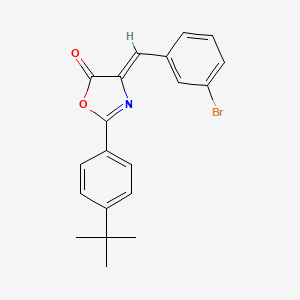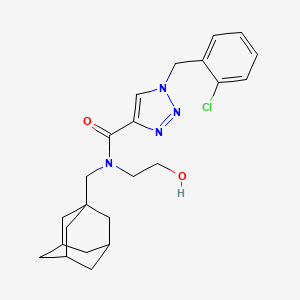![molecular formula C23H27N3O2 B5036941 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B5036941.png)
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline, also known as EMD 281014, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 has been found to act as a selective antagonist for the 5-HT7 receptor. This receptor is involved in a range of physiological processes including circadian rhythm regulation, learning and memory, and mood regulation. By blocking the 5-HT7 receptor, 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 may have potential therapeutic applications for disorders such as depression and anxiety.
Wirkmechanismus
The mechanism of action of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 is related to its ability to selectively bind to the 5-HT7 receptor. This receptor is a G protein-coupled receptor that is expressed in a range of tissues including the brain, gut, and cardiovascular system. By binding to the receptor, 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 can modulate downstream signaling pathways and alter cellular responses. The exact mechanism of action of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 is still being studied, but it is thought to involve the inhibition of cAMP signaling pathways.
Biochemical and Physiological Effects:
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 has been found to exhibit a range of biochemical and physiological effects. In addition to its potential therapeutic applications in the field of neuroscience, 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 has also been studied for its effects on the cardiovascular system. Studies have shown that 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 can reduce blood pressure and improve endothelial function in animal models. Other studies have suggested that 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 may have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 in lab experiments is its high selectivity for the 5-HT7 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other signaling pathways. However, one of the limitations of using 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 is its relatively low potency compared to other compounds that target the 5-HT7 receptor. This may limit its usefulness in certain experiments where high potency is required.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014. One area of interest is in the development of more potent and selective compounds that target the 5-HT7 receptor. This could lead to the development of new therapies for disorders such as depression and anxiety. Another area of research is in the study of the role of the 5-HT7 receptor in other physiological processes such as circadian rhythm regulation and learning and memory. Finally, there is also interest in the development of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 as a tool for studying the pharmacology of the 5-HT7 receptor and its downstream signaling pathways.
Synthesemethoden
The synthesis of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 involves the reaction of 4-methyl-8-methoxyquinoline with 2-ethoxyaniline and piperazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through a series of purification steps including filtration and recrystallization. The purity of the final product is typically confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-28-20-10-6-5-9-19(20)25-12-14-26(15-13-25)22-16-17(2)18-8-7-11-21(27-3)23(18)24-22/h5-11,16H,4,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPJMIPYVCXPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC=C4OC)C(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[isopropyl(methyl)amino]ethyl 3-fluorobenzoate hydrochloride](/img/structure/B5036867.png)
![8-[2-(4-methylphenoxy)ethoxy]quinoline](/img/structure/B5036875.png)
![3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile](/img/structure/B5036880.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide](/img/structure/B5036884.png)
![6-(2,5-difluorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5036903.png)
![2-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5036909.png)
![5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B5036913.png)
![N-[2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-nitrobenzamide](/img/structure/B5036920.png)

![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036925.png)
![ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate 2,2-dioxide](/img/structure/B5036932.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chlorophenoxy}methyl)benzoic acid](/img/structure/B5036952.png)
